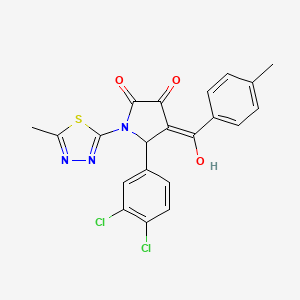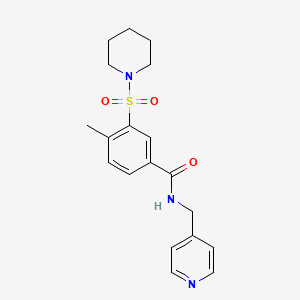![molecular formula C17H20N2O2 B5303826 N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5303826.png)
N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates energy homeostasis in cells, making A-769662 a promising compound for research into metabolic diseases such as diabetes and obesity.
Mécanisme D'action
N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea activates AMPK through a unique mechanism that involves binding to the allosteric site of the AMPK α-subunit. This leads to conformational changes that increase the kinase activity of AMPK, resulting in downstream effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on cellular metabolism and signaling pathways. In addition to activating AMPK, this compound has been found to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is its specificity for activating AMPK, making it a useful tool for studying the role of AMPK in cellular metabolism and signaling pathways. However, this compound has also been found to have off-target effects on other kinases, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea and its potential therapeutic applications. One area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. Another area of focus is the investigation of the anti-inflammatory and anti-tumor properties of this compound and its potential as a cancer therapy. Additionally, research is needed to better understand the off-target effects of this compound and how they may impact experimental results.
Méthodes De Synthèse
N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea can be synthesized through a multi-step process starting with 2-methoxyaniline and 4-methylacetophenone. The synthesis involves several reactions including nitration, reduction, and coupling, ultimately resulting in the formation of this compound.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been extensively studied for its potential therapeutic applications in metabolic diseases such as diabetes, obesity, and cancer. It has been shown to activate AMPK in various cell types, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been found to have anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-10-14(11-9-12)13(2)18-17(20)19-15-6-4-5-7-16(15)21-3/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMXDESRIAXKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303744.png)
![N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5303756.png)

![3-(2-{[1-(hydroxymethyl)cyclohexyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5303769.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303785.png)
![N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5303792.png)
![3-methyl-7-[(6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303799.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303804.png)

![1'-[(5-ethyl-2-furyl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5303829.png)

![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5303844.png)
![3-hydroxy-4-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5303851.png)